Coumarin-PEG2-SCO

Description

Properties

Molecular Formula |

C29H39N3O7 |

|---|---|

Molecular Weight |

541.6 g/mol |

IUPAC Name |

cyclooct-2-yn-1-yl N-[2-[2-[2-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C29H39N3O7/c1-3-32(4-2)23-13-12-22-20-25(28(34)39-26(22)21-23)27(33)30-14-16-36-18-19-37-17-15-31-29(35)38-24-10-8-6-5-7-9-11-24/h12-13,20-21,24H,3-8,10,14-19H2,1-2H3,(H,30,33)(H,31,35) |

InChI Key |

SJLUNTCZPYMBTR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCNC(=O)OC3CCCCCC#C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Coumarin-PEG2-SCO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of Coumarin-PEG2-SCO, a molecule designed for applications in bioconjugation and drug delivery. Given the absence of a direct documented synthesis for this specific trifunctional molecule, this guide outlines a rational, multi-step synthetic strategy based on established and well-documented chemical transformations. The proposed pathway involves the synthesis of three key building blocks: a functionalized coumarin, a heterobifunctional diethylene glycol (PEG2) linker, and a sulfur-containing cyclooctyne (SCO), followed by their sequential conjugation.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a convergent approach. A 7-hydroxycoumarin is first functionalized with a heterobifunctional PEG2 linker via a Williamson ether synthesis. In a parallel synthesis, a sulfur-containing cyclooctyne (SCO) is prepared with a carboxylic acid functionality. The final step involves the amide coupling of the coumarin-PEG2 intermediate with the SCO-acid to yield the target molecule.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

This protocol describes the attachment of the PEG2-azide linker to the coumarin core.

Caption: Workflow for the synthesis of Coumarin-PEG2-Azide.

Materials:

-

7-Hydroxycoumarin

-

Azido-PEG2-Tosylate

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 7-hydroxycoumarin (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of azido-PEG2-tosylate (1.2 eq) in DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.

-

After cooling to room temperature, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure Coumarin-PEG2-Azide.

This protocol details the final amide coupling step. The synthesis of a suitable SCO-carboxylic acid is assumed to be performed according to literature procedures for sulfur-containing cyclooctynes.[1][2]

Materials:

-

Coumarin-PEG2-Azide (from step 2.1)

-

SCO-Carboxylic Acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve SCO-carboxylic acid (1.1 eq) in anhydrous DCM.

-

Add EDC (1.2 eq) and NHS (1.2 eq) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid.

-

In a separate flask, dissolve Coumarin-PEG2-Azide (1.0 eq) in anhydrous DCM and add triethylamine (2.0 eq).

-

Add the activated SCO-NHS ester solution dropwise to the Coumarin-PEG2-Azide solution.

-

Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to yield the final this compound.

Characterization Data

The synthesized intermediates and the final product should be characterized using standard analytical techniques. The expected data are summarized below.

Table 1: NMR Spectroscopy Data (¹H and ¹³C NMR)

| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) |

| Coumarin-PEG2-Azide | Signals for coumarin protons, characteristic peaks for the PEG2 linker protons (e.g., triplets around 3.7-4.2 ppm), and a triplet for the methylene group adjacent to the azide. | Resonances for the coumarin carbons, PEG2 carbons (typically in the 60-70 ppm region), and the carbon bearing the azide group (around 50 ppm). |

| This compound | Persistence of coumarin and PEG2 signals, appearance of characteristic peaks for the SCO moiety, and a downfield shift for the methylene protons adjacent to the newly formed amide bond. | Persistence of coumarin and PEG2 carbon signals, appearance of resonances for the SCO ring carbons and the amide carbonyl carbon (around 170 ppm). |

Table 2: Mass Spectrometry Data

| Compound | Ionization Mode | Expected m/z [M+H]⁺ |

| Coumarin-PEG2-Azide | ESI+ | Calculated based on the exact mass of C₁₅H₁₅N₃O₄. |

| This compound | ESI+ | Calculated based on the exact mass of the final conjugate, which will depend on the specific SCO-carboxylic acid used. High-resolution mass spectrometry is recommended for confirmation. |

Table 3: HPLC Analysis

| Compound | Mobile Phase Gradient (Acetonitrile/Water with 0.1% TFA) | Expected Retention Time (min) | Purity (%) |

| Coumarin-PEG2-Azide | 20-80% Acetonitrile over 20 min | 10-15 | >95% |

| This compound | 30-90% Acetonitrile over 20 min | 15-20 | >95% |

Signaling Pathways and Applications

While this guide focuses on the synthesis and characterization, the resulting this compound molecule is designed for applications in bioorthogonal chemistry. The coumarin moiety can serve as a fluorescent reporter, while the SCO group allows for copper-free "click" chemistry reactions with azide-functionalized biomolecules.[][4][5] This enables the specific labeling and tracking of proteins, nucleic acids, or other biological targets in living systems.

Caption: Application of this compound in bioconjugation.

This technical guide provides a robust framework for the synthesis and characterization of this compound. Researchers can adapt these protocols and characterization methods to their specific needs and the particular variants of the constituent moieties they wish to employ.

References

An In-Depth Technical Guide to Coumarin-PEG2-SCO: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Coumarin-PEG2-SCO, a fluorescent labeling reagent that plays a pivotal role in modern bioconjugation and chemical biology. We will delve into its chemical structure, physicochemical and spectral properties, and its application in strain-promoted azide-alkyne cycloaddition (SPAAC) for the labeling of biomolecules. This document also includes detailed experimental protocols and diagrams to facilitate its use in research and development.

Chemical Structure and Physicochemical Properties

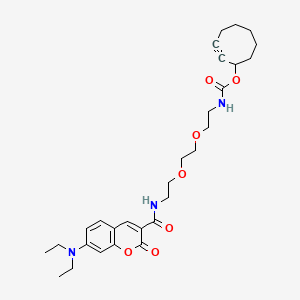

This compound is a molecule composed of three key functional units: a 7-(diethylamino)coumarin fluorophore, a short polyethylene glycol (PEG2) linker, and a strain-promoted cyclooctyne (SCO) moiety. The coumarin core provides the fluorescent signal, the PEG linker enhances solubility and reduces steric hindrance, and the SCO group enables highly specific and efficient covalent labeling to azide-modified molecules.

A detailed diagram of the chemical structure is presented below.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Chemical Formula | C₂₉H₃₉N₃O₇ | [1] |

| Molecular Weight | 541.64 g/mol | [1] |

| CAS Number | 2488239-94-5 | [1] |

| Appearance | Oil | [1] |

| Purity | >98% (HPLC) | [1] |

| Solubility | DMSO, 0.1 M Tris pH 9 | |

| Storage | Store at -20°C, protect from light and moisture |

Spectroscopic Properties

| Parameter | Estimated Value | Notes |

| Excitation Maximum (λex) | ~420 - 430 nm | The exact maximum can be influenced by the solvent and conjugation to a biomolecule. |

| Emission Maximum (λem) | ~470 - 490 nm | Exhibits a noticeable Stokes shift. |

| Molar Extinction Coefficient (ε) | > 30,000 M⁻¹cm⁻¹ | High value indicates efficient light absorption. |

| Quantum Yield (Φ) | > 0.6 | Represents a high fluorescence efficiency. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This compound is designed for bioorthogonal labeling via the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. This "click chemistry" reaction occurs between the strained cyclooctyne (SCO) ring and an azide-functionalized molecule, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. This makes it ideal for labeling biomolecules in living systems.

Caption: The SPAAC reaction pathway.

The reaction kinetics of SPAAC are a key advantage, proceeding efficiently under physiological conditions. While the specific second-order rate constant for this compound is not published, related SCO and BCN linkers exhibit rate constants in the range of 0.1 to 1.0 M⁻¹s⁻¹, which is suitable for many biological labeling applications.

Experimental Protocols

This section provides generalized protocols for the use of this compound in labeling proteins and cells. Researchers should optimize these protocols for their specific applications.

Labeling of Azide-Modified Proteins

This protocol outlines the general steps for labeling a protein that has been functionalized with azide groups.

Caption: Experimental workflow for protein labeling.

Materials:

-

Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).

-

This compound.

-

Anhydrous DMSO.

-

Purification column (e.g., size-exclusion chromatography).

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM.

-

Prepare the protein solution: Ensure the azide-modified protein is at a suitable concentration (e.g., 1-5 mg/mL) in an azide-free buffer.

-

Perform the labeling reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should ideally be below 10% to maintain protein stability.

-

Incubate the reaction: Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically.

-

Purify the conjugate: Remove unreacted this compound using a suitable purification method such as size-exclusion chromatography, dialysis, or spin filtration.

-

Characterize the labeled protein: Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and at the excitation maximum of the coumarin dye (~425 nm). The labeled protein can be further analyzed by SDS-PAGE with in-gel fluorescence scanning.

Labeling of Azide-Modified Glycans on Live Cells

This protocol describes the labeling of cell surface glycans that have been metabolically engineered to incorporate azide-containing sugars.

Caption: Workflow for labeling glycans on live cells.

Materials:

-

Cells with metabolically incorporated azide sugars.

-

This compound.

-

Anhydrous DMSO.

-

Cell culture medium or appropriate buffer (e.g., PBS with 1% BSA).

Procedure:

-

Metabolic Labeling: Culture cells in the presence of an azide-modified sugar (e.g., Ac₄ManNAz) for a sufficient period to allow for its incorporation into cell surface glycans.

-

Prepare Staining Solution: Prepare a 1-5 mM stock solution of this compound in DMSO. Immediately before use, dilute the stock solution in cell culture medium or a suitable buffer to the desired final working concentration (typically 10-50 µM).

-

Cell Labeling:

-

Wash the metabolically labeled cells to remove any unincorporated azide sugars.

-

Add the this compound staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Wash Cells: Remove the staining solution and wash the cells several times with fresh medium or buffer to remove any unbound dye.

-

Analyze: The fluorescently labeled cells can now be analyzed by fluorescence microscopy or flow cytometry.

Applications

The versatility of this compound makes it a valuable tool for a wide range of applications in life sciences and drug development, including:

-

Fluorescence Microscopy: Visualization and tracking of labeled proteins, glycans, or other biomolecules in fixed or living cells.

-

Flow Cytometry: Quantification of labeled cell populations.

-

Protein-Protein Interaction Studies: Labeling of specific proteins to study their interactions and localization within cellular complexes.

-

Drug Delivery and Targeting: Conjugation of fluorescently labeled targeting ligands to drug delivery systems for tracking and visualization.

-

Glycan Profiling: Analysis of changes in glycosylation patterns in various biological processes and diseases.

Conclusion

This compound is a robust and versatile fluorescent probe for the bioorthogonal labeling of azide-modified biomolecules. Its bright coumarin fluorophore, combined with the efficient and catalyst-free SPAAC chemistry of the SCO moiety, provides researchers with a powerful tool for a multitude of applications in chemical biology, cell biology, and drug discovery. The protocols and data presented in this guide are intended to facilitate the successful implementation of this reagent in your research endeavors.

References

The Core Mechanism of Bicyclo[6.1.0]non-4-yne (SCO) in Strain-Promoted Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, enables the covalent ligation of biomolecules in their native environment without the need for cytotoxic copper catalysts. Bicyclo[6.1.0]non-4-yne (SCO), often referred to as BCN, has emerged as a key player in this field. Its high reactivity, driven by significant ring strain, allows for rapid and specific "click" reactions with azides, forming a stable triazole linkage. This technical guide delves into the core mechanism of action of SCO in SPAAC, providing quantitative kinetic data, detailed experimental protocols, and visual representations of the underlying chemical processes to empower researchers in their scientific endeavors.

The Mechanism of Action: A Strain-Driven [3+2] Cycloaddition

The fundamental mechanism of the reaction between SCO and an azide is a Huisgen 1,3-dipolar cycloaddition. This is a concerted, pericyclic reaction where the π systems of the alkyne (the dipolarophile) and the azide (the 1,3-dipole) interact in a single transition state to form the five-membered triazole ring.

The driving force behind the rapid kinetics of this reaction is the significant ring strain inherent in the SCO molecule. The fusion of the cyclopropane and cyclooctyne rings forces the normally linear sp-hybridized alkyne carbons into a bent geometry. This deformation from the ideal 180° bond angle leads to a high-energy ground state for the SCO molecule. The release of this strain energy upon conversion of the sp-hybridized carbons to the more stable sp2-hybridized carbons in the triazole product provides a substantial thermodynamic driving force and lowers the activation energy of the reaction.

Computational studies have revealed that the transition state of the SCO-azide cycloaddition is asynchronous, meaning that the two new sigma bonds are not formed to the same extent at the transition state. The geometry of the transition state is influenced by the electronic nature of the azide.

Inverse Electron-Demand Pathway

Interestingly, the electronic demand of the SPAAC reaction with SCO can be modulated by the nature of the azide. While typical SPAAC reactions proceed through a normal electron-demand pathway where the Highest Occupied Molecular Orbital (HOMO) of the azide interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, reactions with SCO and electron-deficient aryl azides can proceed via an inverse electron-demand mechanism. In this case, the reaction is dominated by the interaction of the HOMO of the alkyne (SCO) with the LUMO of the electron-deficient azide. This switch in the electronic demand can lead to a significant acceleration of the reaction rate.[1][2]

Quantitative Kinetic Data

The reactivity of SCO in SPAAC is quantified by the second-order rate constant (k₂), which is a critical parameter for designing and predicting the outcome of bioconjugation experiments. The following table summarizes the second-order rate constants for the reaction of SCO (BCN) with a variety of azides.

| Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions | Reference |

| Benzyl azide | 0.29 | CD₃CN/D₂O (1:2) | [3] |

| Phenyl azide | > 0.1 | Not specified | [4] |

| 4-Azidopyridine | ~0.6 | Not specified | [5] |

| 4-Azido-1-methylpyridinium salt | ~2.0 - 2.9 | Not specified | |

| Aliphatic Azides (general) | ~0.07 | Not specified | |

| Electron-deficient aryl azides | up to 2.9 | Not specified |

Note: The reactivity of SCO can be influenced by the diastereomer used, with the endo isomer generally showing slightly higher reactivity than the exo isomer.

Experimental Protocols

General Protocol for Bioconjugation using SCO-Azide Ligation

This protocol outlines a general procedure for conjugating a biomolecule functionalized with an azide to a molecule containing an SCO moiety.

Materials:

-

SCO-functionalized molecule

-

Azide-functionalized biomolecule

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Solvent for dissolving SCO-reagent (e.g., DMSO, DMF)

Procedure:

-

Dissolve the SCO-functionalized molecule in a minimal amount of an organic solvent such as DMSO to prepare a stock solution.

-

Dissolve the azide-functionalized biomolecule in the desired reaction buffer to a known concentration.

-

Add the SCO-reagent stock solution to the buffered solution of the azide-functionalized biomolecule. A typical molar excess of the SCO-reagent is 10-20 fold to ensure complete reaction. The final concentration of the organic solvent should be kept low (typically <5%) to avoid denaturation of the biomolecule.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to a few hours depending on the concentrations and the specific reactants.

-

Monitor the progress of the reaction using an appropriate analytical technique such as SDS-PAGE, mass spectrometry, or HPLC.

-

Once the reaction is complete, the excess unreacted SCO-reagent can be removed by size-exclusion chromatography, dialysis, or spin filtration.

Detailed Protocol for Monitoring SPAAC Kinetics using ¹H NMR Spectroscopy

This protocol provides a detailed methodology for determining the second-order rate constant of an SCO-azide reaction using ¹H NMR spectroscopy.

Materials:

-

SCO derivative

-

Azide derivative

-

Deuterated solvent (e.g., CD₃CN, DMSO-d₆, CD₃OD)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a distinct NMR signal)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of the SCO derivative, the azide derivative, and the internal standard in the chosen deuterated solvent at known concentrations.

-

In an NMR tube, combine the stock solutions to achieve the desired initial concentrations of the reactants (typically in the mM range). The use of an internal standard allows for accurate determination of concentrations at different time points.

-

-

NMR Data Acquisition:

-

Quickly acquire an initial ¹H NMR spectrum (t=0) immediately after mixing the reactants.

-

Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of data acquisition should be adjusted based on the expected reaction rate (faster reactions require more frequent measurements).

-

-

Data Analysis:

-

Integrate the signals corresponding to a disappearing reactant (either SCO or the azide) and a forming product (the triazole). Also, integrate the signal of the internal standard.

-

Normalize the integrals of the reactant and product signals to the integral of the internal standard to determine their concentrations at each time point.

-

Plot the inverse of the concentration of the reactant (1/[Reactant]) versus time. For a second-order reaction with a 1:1 stoichiometry, this plot should yield a straight line.

-

The slope of this line is equal to the second-order rate constant, k₂.

-

Visualizations

Reaction Mechanism of SCO in SPAAC

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with SCO.

Experimental Workflow for Kinetic Analysis via NMR

Caption: Workflow for determining SPAAC kinetics using ¹H NMR spectroscopy.

Conclusion

Bicyclo[6.1.0]non-4-yne (SCO) is a powerful and versatile tool in the field of bioconjugation and chemical biology. Its high reactivity, tunable by the electronic properties of the azide partner, makes it suitable for a wide range of applications. Understanding the core mechanism of action, supported by quantitative kinetic data and robust experimental protocols, is crucial for the successful design and implementation of SCO-based bioconjugation strategies. This guide provides a foundational resource for researchers seeking to harness the power of strain-promoted click chemistry for their scientific pursuits.

References

- 1. scispace.com [scispace.com]

- 2. Highly Accelerated Inverse Electron-Demand Cycloaddition of Electron-Deficient Azides with Aliphatic Cyclooctynes – Synaffix [synaffix.com]

- 3. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Illuminating Biology: A Technical Guide to the Fluorescent Properties of Coumarin Dyes for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin dyes are a prominent class of synthetic organic fluorophores extensively utilized in biological research and drug development.[1] Characterized by the benzopyran-2-one core structure, these dyes are prized for their robust fluorescent properties, including high quantum yields and excellent photostability.[2][3] Their relatively small size allows for efficient diffusion in biological environments and the ability to traverse cell membranes, making them suitable for real-time monitoring of cellular processes.[2]

A key feature of coumarin dyes is the tunability of their spectral properties. Through strategic chemical modifications of the coumarin scaffold, particularly at the 3- and 7-positions, researchers can modulate the absorption and emission wavelengths, Stokes shift, and environmental sensitivity.[4] The introduction of electron-donating groups at the 7-position and electron-withdrawing groups at the 3-position can induce intramolecular charge transfer (ICT), leading to significant red-shifts in emission and enhanced fluorescence. This adaptability allows for the creation of a diverse palette of fluorescent probes tailored for specific applications.

For bioconjugation, coumarin dyes are functionalized with reactive groups that form stable covalent bonds with biomolecules such as proteins, peptides, and nucleic acids. The most common reactive moieties are N-hydroxysuccinimidyl (NHS) esters for targeting primary amines (e.g., on lysine residues) and maleimides for targeting free thiols (e.g., on cysteine residues). The resulting fluorescently labeled biomolecules are instrumental in a wide array of applications, including fluorescence microscopy, immunoassays, flow cytometry, and studying protein-protein interactions. This technical guide provides an in-depth overview of the fluorescent properties of coumarin dyes for bioconjugation, including quantitative photophysical data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

Quantitative Data of Representative Coumarin Dyes for Bioconjugation

The selection of a suitable coumarin dye for a specific bioconjugation application depends on its unique photophysical properties. The following table summarizes key quantitative data for a selection of amine- and thiol-reactive coumarin derivatives.

| Dye Name | Reactive Group | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Stokes Shift (nm) |

| Amine-Reactive Dyes | ||||||

| AMCA-NHS | NHS Ester | 354 | 440-448 | 17,400 | 0.91 | 86-94 |

| Alexa Fluor™ 350 succinimidyl ester | NHS Ester | 346 | 442 | 19,000 | - | 96 |

| Coumarin 343 X NHS ester | NHS Ester | 437 | 477 | 39,000 | 0.63 | 40 |

| 7-Hydroxy-3-Carboxylate-Coumarin NHS ester | NHS Ester | 352 | 407 | - | - | 55 |

| Thiol-Reactive Dyes | ||||||

| Alexa Fluor™ 350 C₅ Maleimide | Maleimide | 346 | 442 | 19,000 | - | 96 |

| Pacific Blue™ C₅ Maleimide | Maleimide | 410 | 455 | 30,000 | - | 45 |

Note: Photophysical properties can be influenced by the solvent and the nature of the conjugated biomolecule. The data presented here are generally for the dye in organic solvent or aqueous buffer and should be considered as a reference. Data compiled from multiple sources.

Experimental Protocols

Synthesis of 7-Amino-4-methylcoumarin-3-acetic acid, N-succinimidyl ester (AMCA-NHS)

This protocol describes a two-step synthesis of the amine-reactive coumarin dye, AMCA-NHS, starting from the commercially available 7-amino-4-methylcoumarin.

Step 1: Synthesis of 7-Amino-4-methylcoumarin-3-acetic acid (AMCA)

-

Materials:

-

7-Amino-4-methylcoumarin

-

Ethyl acetoacetate

-

Concentrated sulfuric acid

-

Ethanol

-

Ice

-

-

Procedure:

-

In a round-bottom flask, combine 7-amino-4-methylcoumarin (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with constant stirring, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring to precipitate the product.

-

Neutralize the solution to pH ~7 with a saturated sodium bicarbonate solution.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 7-amino-4-methylcoumarin-3-acetic acid.

-

Step 2: Synthesis of AMCA-NHS from AMCA

-

Materials:

-

7-Amino-4-methylcoumarin-3-acetic acid (AMCA)

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC) or Triphosgene and Triethylamine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

-

Procedure (using Triphosgene):

-

To a stirred solution of 7-amino-4-methylcoumarin-3-acetic acid (2 mmol) in dichloromethane (10 ml), add triphosgene (1 mmol) and triethylamine (10 mmol) at 0°C.

-

Add N-hydroxysuccinimide (2 mmol) to the reaction mixture.

-

Stir the reaction mixture for 30 minutes at room temperature.

-

Monitor the reaction completion by thin-layer chromatography.

-

Filter the reaction mixture by suction filtration to remove any precipitate.

-

Remove the solvent from the filtrate by rotary evaporation.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 20% ethyl acetate in hexane) as the eluent to afford the pure AMCA-NHS.

-

Protein Labeling with a Coumarin-Maleimide Dye

This protocol describes the labeling of a protein with a thiol-reactive coumarin-maleimide.

-

Materials:

-

Protein of interest (containing free cysteine residues)

-

Coumarin-maleimide dye

-

Reaction Buffer: Degassed 1x Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

-

-

Procedure:

-

Protein Preparation: Dissolve the protein to be labeled in the degassed reaction buffer to a final concentration of 1-5 mg/mL.

-

(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: Do not use DTT as it is thiol-containing and must be removed before adding the maleimide reagent.

-

Dye Preparation: Prepare a 10 mM stock solution of the coumarin-maleimide in anhydrous DMF or DMSO.

-

Labeling Reaction: Add a 10-20 fold molar excess of the coumarin-maleimide stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). Collect the fractions containing the fluorescently labeled protein.

-

Characterization: Determination of the Degree of Labeling (DOL)

The degree of labeling (DOL), or the molar ratio of dye to protein, is a critical parameter for characterizing the bioconjugate.

-

Procedure:

-

After purification, measure the absorbance of the coumarin-labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the coumarin dye (A_max).

-

Calculate the concentration of the protein using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where:

-

A₂₈₀ is the absorbance of the conjugate at 280 nm.

-

A_max is the absorbance of the conjugate at the dye's maximum absorption wavelength.

-

CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / A_max of the dye).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

-

-

Calculate the Degree of Labeling (DOL) using the following formula: DOL = A_max / (ε_dye × Protein Concentration (M)) where:

-

ε_dye is the molar extinction coefficient of the dye at its A_max.

-

-

Visualizations of Key Pathways and Workflows

General Workflow for Amine-Reactive Bioconjugation

Caption: Workflow for labeling a protein with an amine-reactive coumarin-NHS ester.

Canonical Gq-Coupled GPCR Signaling Pathway (IP3/DAG Pathway)

G protein-coupled receptors (GPCRs) are a major class of drug targets, and fluorescently labeled ligands are used to study their signaling pathways. The Gq-coupled pathway is a common signaling cascade initiated by many GPCRs.

Caption: Simplified diagram of the Gq-coupled GPCR signaling cascade.

Conclusion

Coumarin dyes represent a versatile and powerful class of fluorophores for bioconjugation. Their tunable photophysical properties, coupled with the availability of various reactive derivatives, enable the creation of highly specific and sensitive probes for a multitude of biological applications. From elucidating complex signaling pathways to quantifying protein expression, coumarin-bioconjugates are indispensable tools for researchers and drug development professionals. The methodologies and data presented in this guide offer a comprehensive resource for the effective synthesis, characterization, and application of these valuable fluorescent probes, paving the way for new discoveries in the life sciences.

References

- 1. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 2. Antibody-based approaches to coumarin analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]

- 4. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]

A Technical Guide to the Spectral Properties of Coumarin-PEG2-SCO

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties of Coumarin-PEG2-SCO, a fluorescent dye increasingly utilized for the labeling of small molecules and biomolecules. This document outlines the core photophysical characteristics, experimental protocols for their determination, and a typical workflow for biomolecule conjugation.

Core Spectral Properties

This compound incorporates the 7-(diethylamino)coumarin fluorophore. The spectral properties of this class of coumarin derivatives are influenced by the local solvent environment. The PEG2 linker and the SCO (strain-promoted alkyne) moiety for click chemistry are not expected to significantly alter the core spectral characteristics of the 7-(diethylamino)coumarin core.

Quantitative Spectral Data

The following table summarizes the key spectral properties of 7-(diethylamino)coumarin derivatives, which serve as a reliable proxy for the spectral behavior of this compound.

| Compound | Excitation Max (λex) | Emission Max (λem) | Solvent/Environment | Reference |

| 7-(diethylamino)coumarin-3-carboxylic acid | 407 nm | 472 nm | Not specified | [1] |

| 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester | 444 nm | Not specified | Water | [2] |

| 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester | 420 nm | 449-459 nm | Isooctane/AOT | [2] |

| 3-(2-Benzimidazolyl)-7-(diethylamino)coumarin | 436 nm | Not specified | Ethanol | [3] |

Experimental Protocols

This section provides a generalized experimental protocol for determining the excitation and emission spectra of a coumarin-based fluorescent dye like this compound.

Determination of Fluorescence Excitation and Emission Spectra

Objective: To determine the optimal excitation and emission wavelengths of this compound in a specific solvent or buffer.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, DMSO, or an aqueous buffer relevant to the application)

-

Fluorometer (spectrofluorometer)

-

Quartz cuvettes

-

Micropipettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable solvent such as DMSO.

-

Working Solution Preparation: Dilute the stock solution in the desired experimental solvent (e.g., PBS buffer, ethanol) to a final concentration that results in an absorbance of approximately 0.05 at the suspected excitation maximum to avoid inner filter effects.

-

Excitation Spectrum Measurement:

-

Set the fluorometer to scan a range of excitation wavelengths (e.g., 350-450 nm).

-

Set the emission wavelength to an estimated value (e.g., 470 nm).

-

Acquire the excitation spectrum. The peak of this spectrum represents the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the fluorometer to the determined excitation maximum (λex).

-

Scan a range of emission wavelengths (e.g., 450-600 nm).

-

Acquire the emission spectrum. The peak of this spectrum represents the emission maximum (λem).

-

-

Data Analysis: Record the excitation and emission maxima. The spectral data can be plotted as intensity versus wavelength.

Biomolecule Labeling Workflow

This compound is designed for covalent labeling of biomolecules containing an azide group via a copper-free click chemistry reaction (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC).

Signaling Pathways and Logical Relationships

The primary role of this compound is as a fluorescent label, not as an active participant in signaling pathways. Its utility lies in its ability to be conjugated to biomolecules, thereby allowing for the visualization and tracking of these molecules in various biological contexts. The logical relationship of its structure to its function is depicted in the following diagram.

References

Biophysical Characterization of Coumarin-PEG2-SCO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biophysical characterization of Coumarin-PEG2-SCO, a fluorescent labeling reagent. Due to the limited availability of specific experimental data for this compound, this guide outlines the fundamental principles and methodologies that are critical for its characterization. The experimental protocols and data presentation formats are based on established techniques for similar small molecule probes and bioconjugates.

Introduction to this compound

This compound is a fluorescent dye derivative used for the labeling of small molecules and biomolecules.[1] It comprises three key functional components:

-

Coumarin: A fluorophore that provides the molecule's fluorescent properties. Coumarins are a well-known class of compounds with applications as fluorescent probes and biological stains.[2]

-

PEG2: A two-unit polyethylene glycol linker that enhances solubility and can provide spatial separation between the fluorophore and the target molecule.

-

SCO (Sulfur-containing Cyclooctyne): A reactive moiety that participates in strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry." This allows for the covalent attachment of the coumarin dye to azide-modified biomolecules with high specificity and efficiency.

The biophysical characterization of this compound is essential to understand its behavior in biological systems, including its stability, reactivity, and the impact of conjugation on its fluorescent properties and the function of the labeled biomolecule.

Quantitative Data Summary

The following tables provide a template for the presentation of key quantitative data that should be obtained during the biophysical characterization of this compound.

Table 1: Spectroscopic Properties

| Parameter | Value | Conditions |

| Absorption Maximum (λabs) | Data not available | In PBS, pH 7.4 |

| Molar Extinction Coefficient (ε) | Data not available | In PBS, pH 7.4 |

| Emission Maximum (λem) | Data not available | In PBS, pH 7.4 |

| Quantum Yield (Φ) | Data not available | Relative to a standard (e.g., quinine sulfate) |

| Fluorescence Lifetime (τ) | Data not available | In PBS, pH 7.4 |

Table 2: Click Chemistry Reaction Kinetics

| Parameter | Value | Conditions |

| Second-order Rate Constant (k2) | Data not available | With a model azide compound in PBS, pH 7.4, 25°C |

| Half-life of Reaction (t1/2) | Data not available | At a defined concentration of reactants |

Table 3: Stability Profile

| Condition | Metric | Result |

| pH Stability (pH 4-10) | % Degradation after 24h | Data not available |

| Thermal Stability (4°C, 25°C, 37°C) | % Degradation after 24h | Data not available |

| Photostability | Photobleaching half-life | Data not available |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard biophysical techniques applicable to the characterization of fluorescent probes.

Determination of Spectroscopic Properties

Objective: To determine the absorption and fluorescence characteristics of this compound.

Methodology: UV-Visible and Fluorescence Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution to a series of concentrations in the desired aqueous buffer (e.g., PBS, pH 7.4).

-

UV-Visible Spectroscopy:

-

Use a spectrophotometer to scan the absorbance of the diluted solutions from 200 to 600 nm.

-

Identify the wavelength of maximum absorbance (λabs).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer to measure the fluorescence emission spectrum. Excite the sample at its λabs.

-

Identify the wavelength of maximum emission (λem).

-

Determine the fluorescence quantum yield (Φ) relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4).

-

Measure the fluorescence lifetime (τ) using time-correlated single-photon counting (TCSPC).

-

Evaluation of Click Chemistry Reactivity

Objective: To quantify the reaction kinetics of this compound with an azide-containing molecule.

Methodology: Pseudo-First-Order Kinetics using Fluorescence

-

Reactant Preparation: Prepare a solution of this compound and a model azide-containing compound (e.g., benzyl azide) in the reaction buffer. The concentration of the azide should be in large excess (at least 10-fold) over the this compound concentration.

-

Kinetic Measurement:

-

Mix the reactants at time zero.

-

Monitor the change in fluorescence intensity over time at the λem of the product. The product of the click reaction may have different fluorescent properties than the starting material.

-

Alternatively, use HPLC or LC-MS to monitor the disappearance of the starting material or the appearance of the product over time.

-

-

Data Analysis:

-

Plot the natural logarithm of the reactant concentration (or a property proportional to it, like fluorescence) versus time.

-

The slope of the resulting linear plot will be the pseudo-first-order rate constant (kobs).

-

Calculate the second-order rate constant (k2) by dividing kobs by the concentration of the excess reactant (k2 = kobs / [Azide]).

-

Assessment of Stability

Objective: To determine the stability of this compound under various conditions.

Methodology: HPLC-Based Degradation Assay

-

Sample Incubation: Incubate solutions of this compound under different conditions:

-

pH Stability: In buffers of varying pH (e.g., pH 4, 7.4, 10).

-

Thermal Stability: At different temperatures (e.g., 4°C, 25°C, 37°C).

-

Photostability: Expose the solution to a controlled light source.

-

-

Sample Analysis: At various time points, take an aliquot of each sample and analyze it by reverse-phase HPLC with a UV or fluorescence detector.

-

Data Analysis: Quantify the peak area of the intact this compound. Calculate the percentage of degradation over time for each condition.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the use and characterization of this compound.

Caption: Workflow for labeling an azide-modified biomolecule with this compound.

Caption: Logical flow of the biophysical characterization of this compound.

Conclusion

The biophysical characterization of this compound is a critical step in its application as a fluorescent labeling agent. By systematically evaluating its spectroscopic properties, reactivity, and stability, researchers can ensure the reliability and reproducibility of their experimental results. The methodologies and frameworks presented in this guide provide a comprehensive approach for the thorough characterization of this and similar fluorescent probes, ultimately enabling their effective use in a wide range of biological research and drug development applications.

References

A Technical Guide to Azide-Reactive Fluorescent Probes for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of azide-reactive fluorescent probes, a cornerstone of bioorthogonal chemistry, for the precise and versatile labeling of proteins. We will delve into the core chemical principles, compare key methodologies, present critical quantitative data for probe selection, and provide detailed experimental protocols for practical application in research and development.

Introduction to Bioorthogonal Protein Labeling

The ability to tag and visualize proteins within their native environment without perturbing cellular processes is paramount for understanding protein function, dynamics, and interactions. Bioorthogonal chemistry offers a powerful toolkit for this purpose, employing pairs of mutually reactive groups that are inert to the complex biological milieu.[1] The azide (-N₃) group has emerged as a premier bioorthogonal handle due to its small size, metabolic stability, and lack of reactivity with endogenous functional groups.

This guide focuses on the two most prominent azide-reactive ligation strategies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable the covalent attachment of fluorescent probes, equipped with a complementary alkyne or strained cyclooctyne group, to azide-modified proteins. This two-step labeling approach allows for the investigation of newly synthesized proteins, post-translational modifications like glycosylation, and site-specific labeling of proteins engineered to contain unnatural amino acids.[2][3]

Core Chemical Principles: CuAAC vs. SPAAC

The fundamental reaction in both methods is a [3+2] cycloaddition between an azide and an alkyne to form a stable triazole linkage. However, the mechanism of activation and the experimental context for each differ significantly.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, often referred to as "click chemistry," is a highly efficient and rapid reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions.[4] The catalyst dramatically accelerates the reaction rate and ensures the regioselective formation of the 1,4-disubstituted triazole isomer.[5]

While extremely powerful for in vitro applications, the use of CuAAC in living cells is hampered by the cytotoxicity of copper ions, which can generate reactive oxygen species (ROS). This limitation can be partially mitigated by the use of copper-chelating ligands that stabilize the Cu(I) oxidation state and reduce cellular toxicity.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity issues associated with CuAAC in live-cell imaging, SPAAC was developed. This reaction employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or difluorinated cyclooctyne (DIFO), in place of a terminal alkyne. The significant ring strain of the cyclooctyne lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a metal catalyst. This makes SPAAC the preferred method for labeling proteins on the surface of and inside living cells.

Quantitative Data for Probe Selection

The choice of a fluorescent probe is critical and depends on the specific application, instrumentation available, and the photophysical properties of the dye. Key parameters include the excitation and emission maxima (λ_ex/λ_em), molar extinction coefficient (ε), and fluorescence quantum yield (Φ). The brightness of a probe is proportional to the product of its extinction coefficient and quantum yield.

Comparison of CuAAC and SPAAC Methodologies

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Biocompatibility | Moderate; copper toxicity is a concern for live-cell applications but can be mitigated with ligands. | High; no exogenous metal catalyst is required, making it ideal for live cells. |

| Reaction Kinetics | Very fast (10-100 M⁻¹s⁻¹). | Fast, but generally slower than CuAAC. Rate depends on the cyclooctyne used. |

| Reagent Size | Small functional groups (terminal alkyne). | Bulky cyclooctyne reagents (e.g., DBCO, BCN). |

| Reaction Conditions | Requires a copper(I) source, a reducing agent, and a chelating ligand. | Proceeds under physiological conditions without additional reagents. |

| Primary Application | In vitro labeling, fixed cells, cell lysates. | Live-cell and in vivo imaging. |

| Specificity | High regioselectivity (1,4-isomer). | Can produce a mixture of regioisomers. Potential for off-target reactions with thiols. |

Reaction Rates of Common Cyclooctynes for SPAAC

The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. More strained rings react faster with azides.

| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |

| DBCO (Dibenzocyclooctyne) | ~0.6 - 1.0 | Very fast kinetics, widely used. |

| DIBO (Dibenzocyclooctyne) | ~0.3 - 0.7 | Fast kinetics. |

| BCN (Bicyclo[6.1.0]nonyne) | ~0.06 - 0.1 | Slower kinetics, but smaller and less lipophilic than DBCO. |

| DIFO (Difluorinated Cyclooctyne) | Varies, generally fast | Increased stability and reactivity. |

| BARAC (Biarylazacyclooctynone) | Faster than DBCO | One of the fastest cyclooctynes available. |

Photophysical Properties of Common Fluorescent Probes

The following table summarizes the properties of several common fluorophores that are commercially available as azide- or alkyne-derivatives for use in protein labeling.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |

| Alexa Fluor 488 | 495 | 519 | 73,000 | 0.92 | 67,160 |

| Alexa Fluor 555 | 555 | 565 | 155,000 | 0.10 | 15,500 |

| Alexa Fluor 594 | 590 | 617 | 92,000 | 0.66 | 60,720 |

| Alexa Fluor 647 | 650 | 668 | 270,000 | 0.33 | 89,100 |

| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | ~22,500 |

| Cy5 | ~649 | ~670 | ~250,000 | ~0.27 | ~67,500 |

| TAMRA | ~556 | ~563 | ~91,000 | ~0.10 | ~9,100 |

| BODIPY-FL | ~503 | ~512 | ~80,000 | ~0.90 | ~72,000 |

| Fluorescein (FAM) | ~490 | ~513 | ~75,000 | ~0.90 | ~67,500 |

Note: Photophysical properties can vary depending on the conjugation state and the local chemical environment. The values presented are for the free dye or typical conjugates in aqueous buffer.

Experimental Protocols

This section provides detailed methodologies for the metabolic incorporation of azide-containing amino acids and sugars, followed by fluorescent labeling using both CuAAC and SPAAC.

Metabolic Labeling of Proteins

Protocol 1: Metabolic Labeling of Newly Synthesized Proteins with Azidohomoalanine (AHA)

This protocol describes the incorporation of the methionine analog, L-azidohomoalanine (AHA), into newly synthesized proteins in cultured mammalian cells.

Materials:

-

Mammalian cells of interest

-

Methionine-free cell culture medium (e.g., DMEM without L-methionine)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-azidohomoalanine (AHA) stock solution (e.g., 50 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Cell Culture: Culture cells to the desired confluency (typically 70-80%).

-

Methionine Depletion: To deplete intracellular methionine, aspirate the growth medium, wash the cells once with warm PBS, and then incubate them in methionine-free medium supplemented with dFBS for 30-60 minutes.

-

AHA Labeling: Prepare the AHA labeling medium by diluting the AHA stock solution into fresh methionine-free medium to a final concentration of 25-50 µM.

-

Incubation: Remove the starvation medium and add the AHA labeling medium to the cells. Incubate for the desired labeling period (e.g., 1-4 hours) under standard culture conditions.

-

Cell Harvest: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

-

Quantification: Quantify the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate containing azide-labeled proteins is now ready for downstream CuAAC or SPAAC ligation.

Protocol 2: Metabolic Labeling of Cell Surface Glycoproteins with Ac₄ManNAz

This protocol describes the incorporation of an azide-containing sialic acid precursor, peracetylated N-azidoacetylmannosamine (Ac₄ManNAz), into cell surface glycans.

Materials:

-

Adherent mammalian cells (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Ac₄ManNAz stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in the appropriate culture vessel to achieve 50-70% confluency at the time of labeling.

-

Metabolic Labeling: Add Ac₄ManNAz stock solution to the complete culture medium to a final concentration of 25-50 µM. Note that concentrations above 50 µM may have cytotoxic effects.

-

Incubation: Replace the existing medium with the Ac₄ManNAz-containing medium and incubate the cells for 1-3 days under standard culture conditions (37°C, 5% CO₂).

-

Washing: After incubation, wash the cells twice with warm PBS to remove unincorporated Ac₄ManNAz. The cells are now ready for live-cell SPAAC labeling or can be harvested for lysis and subsequent CuAAC/SPAAC.

Fluorescent Labeling via Click Chemistry

Protocol 3: CuAAC Labeling of Azide-Modified Proteins in Cell Lysate

This protocol is for labeling AHA-modified proteins in a cell lysate with an alkyne-functionalized fluorescent probe.

Materials:

-

Azide-labeled cell lysate (from Protocol 1)

-

Alkyne-fluorescent probe stock solution (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)

-

PBS (pH 7.4)

Procedure:

-

Reaction Setup: In a microfuge tube, combine the following in order:

-

50 µL of protein lysate (1-5 mg/mL)

-

100 µL of PBS

-

4 µL of 1 mM alkyne-fluorescent probe (final concentration ~20 µM, can be optimized)

-

10 µL of 100 mM THPTA solution

-

10 µL of 20 mM CuSO₄ solution

-

-

Initiate Reaction: Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly to mix.

-

Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.

-

Downstream Analysis: The protein sample is now fluorescently labeled and can be analyzed by SDS-PAGE and in-gel fluorescence scanning, or purified for other applications.

Protocol 4: SPAAC Labeling of Live Cell Surface Glycoproteins

This protocol is for labeling Ac₄ManNAz-modified glycoproteins on the surface of living cells with a DBCO-functionalized fluorescent probe.

Materials:

-

Cells with azide-labeled surface glycans (from Protocol 2)

-

DBCO-conjugated fluorophore stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium, pre-warmed

-

PBS, pre-warmed

-

Fluorescence microscope

Procedure:

-

Prepare Labeling Solution: Dilute the DBCO-fluorophore stock solution in pre-warmed complete culture medium to a final concentration of 20-50 µM.

-

Wash Cells: Gently wash the azide-labeled cells twice with warm PBS.

-

SPAAC Reaction: Add the DBCO-fluorophore labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Remove Excess Dye: Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.

-

Imaging: Add imaging medium to the cells and visualize the fluorescently labeled glycoproteins using a fluorescence microscope.

Visualizing Workflows and Pathways

Graphviz diagrams can effectively illustrate the logical flow of experiments and the underlying biological pathways.

Workflow for Proteomic Identification of Newly Synthesized Proteins

This workflow outlines the key steps from metabolic labeling to mass spectrometry-based identification of proteins synthesized during a specific timeframe.

Metabolic Pathway for Azido-Sugar Incorporation

This diagram illustrates how an unnatural azido-sugar is processed by the cell's metabolic machinery and incorporated into glycoproteins.

Conclusion

Azide-reactive fluorescent probes, utilized through CuAAC and SPAAC reactions, represent a versatile and powerful strategy for protein labeling. The choice between the copper-catalyzed and strain-promoted methods depends critically on the experimental system, with SPAAC being the clear choice for live-cell and in vivo studies due to its superior biocompatibility. By carefully selecting the appropriate fluorescent probe based on its photophysical properties and employing optimized metabolic labeling and ligation protocols, researchers can gain unprecedented insights into the dynamic nature of the proteome. This technical guide provides the foundational knowledge and practical protocols to successfully implement these transformative techniques in a variety of research and drug development applications.

References

The Alkyne Ignites: An In-Depth Technical Guide to Bioorthogonal Chemistry with Cyclooctynes

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has revolutionized our ability to probe and manipulate biological systems in their native environment. By employing reactions that proceed with high selectivity and efficiency without interfering with endogenous biochemical processes, researchers can now visualize, track, and quantify biomolecules with unprecedented precision. At the heart of this chemical biology revolution lies the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a powerful copper-free click chemistry reaction. This guide provides a deep dive into the core of SPAAC: the cyclooctyne. We will explore the fundamental principles, quantitative aspects, and practical applications of cyclooctyne-based bioorthogonal chemistry, offering a comprehensive resource for both newcomers and experienced practitioners in the field.

The Principle of Bioorthogonal Chemistry and the Rise of Cyclooctynes

The concept of bioorthogonality, first introduced by Carolyn R. Bertozzi, refers to a chemical reaction that can occur inside a living system without interfering with native biochemical processes.[1] To be considered bioorthogonal, a reaction must be highly selective, biocompatible, and possess favorable kinetics at physiological conditions.[1][2] The azide functional group emerged as an ideal bioorthogonal handle due to its small size, stability, and lack of reactivity with biological molecules.[3]

The initial method for ligating azides, the Staudinger ligation, suffered from relatively slow kinetics.[3] A major breakthrough came with the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click" reaction. However, the cytotoxicity of the copper catalyst limited its application in living systems.

This limitation spurred the development of a catalyst-free alternative: the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC utilizes the inherent ring strain of cyclooctynes to dramatically accelerate the reaction with azides, forming a stable triazole linkage without the need for a toxic metal catalyst. The high reactivity of cyclooctynes is a direct result of the significant deviation of the alkyne's bond angles from the ideal 180°, which is released upon the [3+2] cycloaddition with an azide.

A Comparative Analysis of Cyclooctyne Reactivity

The choice of cyclooctyne is a critical determinant of the success of a SPAAC reaction, directly impacting the reaction rate and overall efficiency. A variety of cyclooctyne derivatives have been developed, each with a unique balance of reactivity, stability, and hydrophilicity. The reactivity is typically quantified by the second-order rate constant (k₂) of the reaction with a model azide, such as benzyl azide. A higher k₂ value indicates a faster reaction. The following table summarizes the kinetic data for some of the most commonly used cyclooctynes.

| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |

| Dibenzocyclooctyne | DBCO (or ADIBO) | ~0.6 - 1.0 | High reactivity, widely used for a variety of applications. |

| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 | Good reactivity and stability. |

| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | Smaller size and lower lipophilicity compared to DBCO and DIBO. |

| Difluorinated Cyclooctyne | DIFO | ~0.076 | Increased reactivity due to electron-withdrawing fluorine atoms. |

| Biarylazacyclooctynone | BARAC | ~0.9 - 1.6 | Among the fastest reacting cyclooctynes. |

| Aza-dibenzocyclooctyne | DIBAC | Up to 10-fold increase over Benzyl Azide with 4-Azidopyridine | Combines favorable kinetics with improved hydrophilicity. |

| Monofluorinated Cyclooctyne | MOFO | 4.3 x 10⁻³ | Moderate reactivity. |

| Cyclooctyne | OCT | 2.4 x 10⁻³ | The original cyclooctyne developed for bioorthogonal chemistry. |

Note: Reaction rates can vary depending on the solvent, temperature, and the specific azide reactant used. The data presented here are primarily from reactions with benzyl azide at room temperature and should be used as a comparative guide.

Key Applications and Experimental Protocols

The versatility of cyclooctyne-based bioorthogonal chemistry has led to its widespread adoption in numerous applications, from fundamental cell biology to the development of novel therapeutics. Here, we provide detailed protocols for some of the most common applications.

Metabolic Labeling and Imaging of Cell Surface Glycoproteins

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC for visualization.

Materials:

-

Adherent mammalian cells (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

Phosphate-buffered saline (PBS)

-

DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

-

Hoechst 33342 or DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Add Ac₄ManNAz to the culture medium to a final concentration of 25-100 µM.

-

Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂).

-

-

SPAAC Reaction:

-

Prepare a stock solution of the DBCO-fluorophore in DMSO.

-

Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.

-

Wash the cells twice with warm PBS.

-

Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing and Staining:

-

Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.

-

(Optional) Incubate the cells with a nuclear counterstain (e.g., Hoechst 33342) according to the manufacturer's instructions.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

-

Site-Specific Protein Labeling for Proteomic Analysis

This protocol outlines the metabolic labeling of newly synthesized proteins with an azide-containing amino acid, followed by biotinylation via SPAAC for enrichment and subsequent mass spectrometry-based proteomic analysis.

Materials:

-

Cells expressing the protein of interest

-

Methionine-free medium

-

L-azidohomoalanine (AHA)

-

Complete medium (containing methionine)

-

Cell lysis buffer

-

Cyclooctyne-biotin conjugate (e.g., DIBO-biotin)

-

Streptavidin beads

-

SDS-PAGE and Western blotting reagents

-

Antibody against the protein of interest

Procedure:

-

Pulse Labeling:

-

Wash the cells with PBS and incubate in methionine-free medium for 1 hour to deplete intracellular methionine.

-

Replace the medium with methionine-free medium supplemented with 50 µM AHA and incubate for 4 hours to label newly synthesized proteins.

-

-

Cell Lysis and SPAAC Reaction:

-

Lyse the cells.

-

Add the cyclooctyne-biotin conjugate to the cell lysates to a final concentration of 10 µM and incubate for 1 hour at room temperature to tag the AHA-labeled proteins with biotin.

-

-

Affinity Purification:

-

Incubate the lysates with streptavidin beads to capture the biotin-tagged proteins.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads.

-

-

Analysis:

-

Analyze the enriched proteins by SDS-PAGE and Western blotting using a specific antibody, or proceed with tryptic digestion and mass spectrometry for proteome-wide analysis.

-

Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of an azide-functionalized drug-linker to a monoclonal antibody (mAb) that has been pre-functionalized with a DBCO group.

Materials:

-

DBCO-functionalized monoclonal antibody in PBS (pH 7.4)

-

Azide-functionalized drug-linker (e.g., N₃-Val-Cit-PAB-payload)

-

Anhydrous DMSO

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Prepare the DBCO-functionalized mAb at a concentration of 5-10 mg/mL in PBS.

-

Prepare a 10-20 mM stock solution of the azide-functionalized drug-linker in anhydrous DMSO.

-

-

Conjugation Reaction:

-

In a reaction vessel, add the required volume of the antibody solution.

-

Add the azide-functionalized drug-linker stock solution to the antibody solution. A 5-10 fold molar excess of the drug-linker is a common starting point.

-

The final concentration of DMSO should be kept low (typically <10% v/v) to maintain antibody stability.

-

Incubate the reaction at room temperature for 4-24 hours. The reaction progress can be monitored by techniques such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).

-

-

Purification:

-

Purify the resulting ADC using a suitable method, such as size-exclusion chromatography, to remove unreacted drug-linker and other reagents.

-

-

Characterization:

-

Characterize the purified ADC to determine the final DAR, purity, and aggregation levels.

-

Visualizing Biological Processes and Workflows

The logical relationships within biological pathways and experimental procedures can be effectively visualized using diagrams. The following sections provide examples of a signaling pathway and an experimental workflow represented using the DOT language for Graphviz.

Bioorthogonal Activation of the MAPK Signaling Pathway

Bioorthogonal chemistry can be used to control cellular signaling pathways with high temporal precision. For example, a caged lysine analog containing a trans-cyclooctene (a strained alkene that also participates in bioorthogonal reactions) can be incorporated into the catalytic site of the MEK1 kinase. The addition of a tetrazine derivative triggers a bioorthogonal cleavage reaction, uncaging the lysine and activating the kinase, which then phosphorylates ERK, initiating the downstream signaling cascade.

Experimental Workflow for Proteomic Analysis Using SPAAC

The following diagram illustrates a typical workflow for identifying and quantifying proteins from a complex biological sample using metabolic labeling with an azide-containing amino acid, SPAAC-based biotinylation, and mass spectrometry.

Conclusion and Future Outlook

Bioorthogonal chemistry with cyclooctynes has become an indispensable tool in the modern life scientist's arsenal. The ability to perform highly specific and efficient chemical reactions within living systems has opened up new frontiers in our understanding of complex biological processes. The continued development of new cyclooctyne derivatives with fine-tuned reactivity, stability, and solubility will undoubtedly lead to even more sophisticated applications in areas such as in vivo imaging, targeted drug delivery, and the development of next-generation diagnostics and therapeutics. As our ability to chemically probe and manipulate the intricate machinery of life improves, the future of bioorthogonal chemistry promises to be as exciting as its transformative past.

References

Technical Guide: Storage and Stability of Cou-PEG2-SCO

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the best practices for the storage, handling, and stability assessment of Coumarin-PEG2-SCO (Systematic Name: (3aS,6aR)-1-(2-(2-(2-(7-(diethylamino)-2-oxo-2H-chromen-3-ylcarboxamido)ethoxy)ethoxy)ethyl)-3a,4,6,6a-tetrahydro-1H-cyclopropa[1][2]cyclopenta[1,2-c]pyrazole-5-carboxylic acid), a fluorescent dye commonly used for labeling biomolecules via strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. Proper handling is critical to ensure its reactivity, purity, and the reproducibility of experimental results.

Recommended Storage and Handling

This compound is a sensitive reagent. Its stability is paramount for successful conjugation. The following guidelines are based on manufacturer recommendations and the chemical properties of its constituent moieties.

Long-Term Storage

Upon receipt, the compound should be stored under specific conditions to maximize its shelf life. The primary recommendation is to store it at -20°C .[3]

Key Storage Principles:

-

Temperature: Maintain a constant temperature of -20°C. Avoid repeated freeze-thaw cycles which can introduce moisture and potentially degrade the compound.

-

Light: The coumarin fluorophore is susceptible to photodegradation.[4] Always store the compound in the dark. Use amber vials or wrap containers in aluminum foil for protection.[4]

-

Moisture: The compound is hygroscopic and the lactone ring of the coumarin is susceptible to hydrolysis. Store in a tightly sealed container with a desiccant.

Handling and Solution Preparation

When preparing solutions, adhere to the following best practices:

-

Allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture inside.

-

Use anhydrous solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for preparing stock solutions. SiChem GmbH notes solubility in DMSO.

-

For long-term storage of stock solutions, aliquot into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or below. Some brominated coumarin derivatives have been shown to be stable for years at -20°C as DMSO solutions.

-

Protect solutions from light at all times by using amber vials and minimizing exposure during experimental setup.

The following table summarizes the recommended storage conditions.

| Parameter | Condition | Rationale |

| Temperature (Solid) | -20°C | Minimizes thermal degradation of the strained alkyne and other functional groups. |

| Temperature (Solution) | -20°C or -80°C | Preserves stability in solvent; minimizes solvent evaporation and degradation. |

| Light Exposure | Protect from light | The coumarin moiety is photosensitive and can undergo photodegradation, leading to loss of fluorescence. |

| Atmosphere | Store under inert gas (Argon or Nitrogen) | Minimizes oxidation of the PEG linker and other sensitive parts of the molecule. |

| Moisture | Keep dry / desiccated | Prevents hydrolysis of the coumarin lactone ring and maintains the integrity of the strained alkyne. |

Chemical Stability Profile

The stability of this compound is influenced by its three core components: the coumarin fluorophore, the PEG2 linker, and the SCO (bicyclo[6.1.0]non-4-yne, a cyclooctyne derivative) reactive group.

-

Coumarin Moiety: The lactone ring in the coumarin core is susceptible to hydrolysis, a reaction that is significantly accelerated under basic (high pH) conditions. This process is often irreversible and results in a loss of fluorescence. Furthermore, coumarins are known to be prone to photodegradation, where prolonged exposure to light, especially UV light, can lead to chemical alteration and photobleaching.

-

PEG2 Linker: Polyethylene glycol (PEG) linkers are generally considered stable and are used to enhance the solubility and stability of conjugated molecules. However, the ether linkages can be susceptible to auto-oxidation over long periods, especially in the presence of metal ions.

-

SCO (Strained Alkyne) Moiety: The high ring strain of the cyclooctyne ring is what drives the rapid SPAAC reaction with azides. This inherent reactivity means the alkyne can be susceptible to degradation, particularly in the presence of strong nucleophiles or certain reducing agents. However, cyclooctynes like BCN (a close analog to SCO) have shown greater stability compared to other strained alkynes like DBCO under certain reducing conditions.

The diagram below illustrates the key factors that can negatively impact the stability of the molecule.

Caption: Factors influencing the degradation of this compound components.

Experimental Protocol: Stability-Indicating HPLC Method

To quantitatively assess the stability of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. This method should be able to separate the intact parent compound from its potential degradation products.

Objective

To develop a reverse-phase HPLC (RP-HPLC) method with fluorescence detection to monitor the degradation of this compound over time under various stress conditions (e.g., temperature, pH, light exposure).

Materials and Equipment

-

HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector (FLD)

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) in Water

-

Mobile Phase B: 0.1% TFA or FA in Acetonitrile (ACN)

-

This compound

-

Buffers of varying pH (e.g., pH 4, 7, 9) for hydrolysis studies

-

3% Hydrogen Peroxide for oxidation studies

Chromatographic Conditions

The following table provides a starting point for method development. Optimization will be required.

| Parameter | Condition |

| Column | C18 Reverse-Phase (4.6 x 150 mm, 3.5 µm) |

| Mobile Phase | A: 0.1% FA in Water; B: 0.1% FA in ACN |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Fluorescence Detector | Excitation: ~409 nm, Emission: ~473 nm |